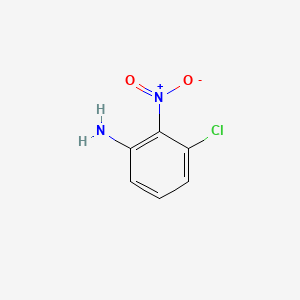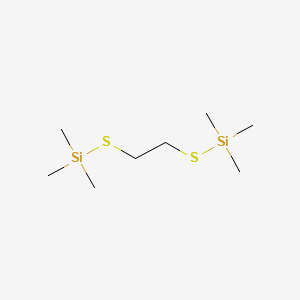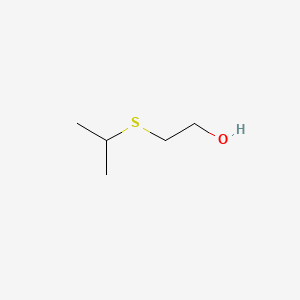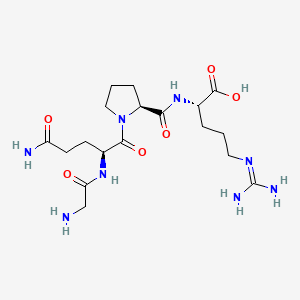
Rigin
説明
Rigin is a peptide hormone that is naturally produced in the body and is mainly found in the hypothalamus and pituitary glands. It has been studied for its potential to regulate various physiological processes, including metabolism, inflammation, and the immune system. The exact mechanism of action and biochemical and physiological effects of Rigin are still being studied and remain largely unknown.
科学的研究の応用
Data Analysis and Graphing Software
Rigin: , as a term, seems to be closely associated with data analysis and graphing software used by scientists and engineers. This software facilitates the exploration and analysis of data, offering an interface that supports both beginners and advanced users. It allows for the creation of publication-quality graphs and can be integrated with other applications like MATLAB™, LabVIEW™, or Microsoft© Excel. Custom routines can be developed within the software using scripting languages, Python, or the R console .
Fire Investigation Methodology
Rosin-Based Chemicals
“Rigin” may also be related to rosin-based chemicals, which have a wide range of applications due to their natural origin, low price, and non-toxicity. These chemicals are used in the production of resins, adhesives, paints, medications, and biocides. The synthetic routes for these compounds are well-characterized, and they show high commercialization potential, especially in the segments mentioned above .
Lignin-Derived Compounds
Lignin-derived compounds, which might be associated with “Rigin,” have therapeutic applications. Lignin is a natural polymer recognized for its health benefits and is used in controlled drug delivery, tissue engineering, regenerative medicine, wound dressing, anti-allergy textiles, and personal care. It is also a source of low molecular weight chemicals and can be converted into biofuels .
作用機序
Target of Action
Rigin, also known as Palmitoyl Tetrapeptide-7, is a lipopeptide designed to mimic Dehydroepiandrosterone (DHEA) activity and restore cytokine balance to mature skin . The primary targets of Rigin are the critical cells in the skin, keratinocytes, and fibroblasts . These cells play a crucial role in maintaining the skin’s structure and function.
Mode of Action
Rigin interacts with its targets, the keratinocytes and fibroblasts, by reducing the production of Interleukin-6 (IL-6) . IL-6 is a mediator of inflammation that leads to more rapid degradation of the extracellular matrix components, promoting wrinkle formation and lessening firmness and elasticity of the skin . By reducing the basal and UV-induced secretions of IL-6 in the keratinocytes and fibroblasts, Rigin helps the skin look younger .
Biochemical Pathways
The action of Rigin affects the biochemical pathways related to inflammation and aging in the skin . By reducing the production of IL-6, Rigin helps to protect the extracellular matrix components from degradation . This preservation of the extracellular matrix contributes to maintaining the skin’s natural youthfulness and boosting its replenishment .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Rigin are crucial for its effectiveness. These properties determine the bioavailability of the compound, which is a critical factor in its ability to exert its effects on the skin .
Result of Action
The molecular and cellular effects of Rigin’s action are primarily seen in the improved appearance and health of the skin . By reducing the production of IL-6, Rigin helps to slow down the degradation of the extracellular matrix components, thereby reducing wrinkle formation and improving the firmness and elasticity of the skin .
Action Environment
The action, efficacy, and stability of Rigin can be influenced by various environmental factors. For instance, exposure to UV radiation can increase the production of IL-6 in the skin Therefore, the use of sun protection measures can enhance the effectiveness of Rigin Additionally, factors such as the pH and temperature of the skin can also impact the stability and action of Rigin
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)16(30)26-8-2-4-12(26)15(29)25-11(17(31)32)3-1-7-23-18(21)22/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYSALTSUZXFV-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228350 | |
| Record name | Rigin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rigin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rigin | |
CAS RN |
77727-17-4 | |
| Record name | Rigin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rigin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPEPTIDE-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X519T00027 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rigin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



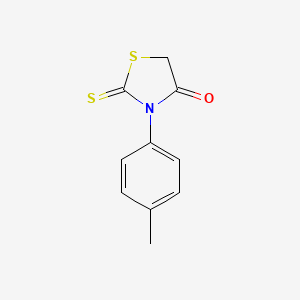
![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)

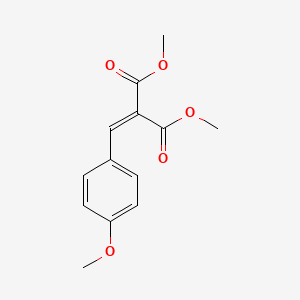
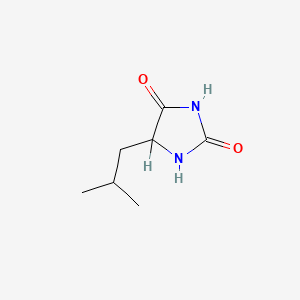

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
